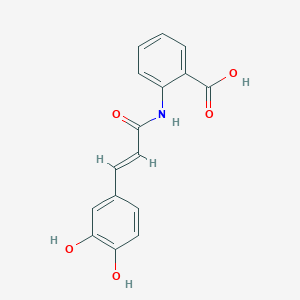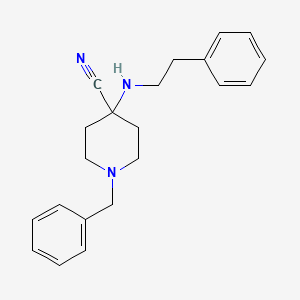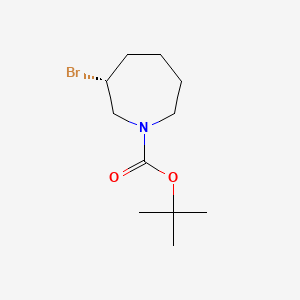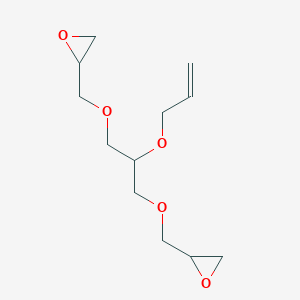
Avenanthramide 1c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avenanthramide 1c is a phenolic alkaloid primarily found in oats (Avena sativa). . This compound has garnered significant interest due to its potential health benefits and applications in various fields, including medicine and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Avenanthramide 1c can be synthesized through the reaction of hydroxycinnamic acids with anthranilic acid derivatives. The process typically involves the use of hydroxycinnamoyl-CoA and hydroxyanthranilate as substrates, catalyzed by the enzyme hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) . The reaction conditions often include a buffered aqueous solution and controlled temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from oat kernels. The extraction process includes grinding the oats, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Avenanthramide 1c undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenolic derivatives .
Scientific Research Applications
Avenanthramide 1c has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phenolic alkaloids and their reactivity.
Biology: this compound is studied for its role in plant defense mechanisms and its antimicrobial properties.
Mechanism of Action
Avenanthramide 1c exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) . Additionally, this compound modulates the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, leading to increased neuronal survival and reduced oxidative stress .
Comparison with Similar Compounds
Avenanthramide 1c is unique among avenanthramides due to its specific molecular structure and biological activity. Similar compounds include:
Avenanthramide 2c: Another phenolic alkaloid found in oats with similar antioxidant properties.
Avenanthramide 2f: Known for its anti-inflammatory effects but less stable at higher temperatures compared to this compound.
Cinnamoyl anilines: Synthetic analogues of avenanthramides that exhibit strong antioxidant properties.
This compound stands out due to its stability and potent biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
116764-16-0 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-6+ |
InChI Key |
LLPIRWBXMYKFQM-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)

![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)

![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)

![2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide](/img/structure/B14801091.png)
